molecular formula C16H31N3O B7553807 2,2-Dimethyl-1-[4-[(1-methylpiperidin-2-yl)methyl]piperazin-1-yl]propan-1-one

2,2-Dimethyl-1-[4-[(1-methylpiperidin-2-yl)methyl]piperazin-1-yl]propan-1-one

Cat. No. B7553807
M. Wt: 281.44 g/mol
InChI Key: WMMZGCWMSWNBDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-1-[4-[(1-methylpiperidin-2-yl)methyl]piperazin-1-yl]propan-1-one, also known as Dibutylone, is a synthetic cathinone that belongs to the family of amphetamine-like stimulants. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. Dibutylone is a potent stimulant that affects the central nervous system, producing feelings of euphoria, increased energy, and enhanced cognitive function.

Mechanism of Action

2,2-Dimethyl-1-[4-[(1-methylpiperidin-2-yl)methyl]piperazin-1-yl]propan-1-one acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. It binds to the transporters responsible for the reuptake of these neurotransmitters, preventing their reuptake and leading to an accumulation of neurotransmitters in the synaptic cleft. This results in an increase in the levels of dopamine, norepinephrine, and serotonin in the brain, producing the stimulant effects of 2,2-Dimethyl-1-[4-[(1-methylpiperidin-2-yl)methyl]piperazin-1-yl]propan-1-one.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,2-Dimethyl-1-[4-[(1-methylpiperidin-2-yl)methyl]piperazin-1-yl]propan-1-one include increased heart rate, blood pressure, and body temperature. It also produces feelings of euphoria, increased energy, and enhanced cognitive function. However, prolonged use of 2,2-Dimethyl-1-[4-[(1-methylpiperidin-2-yl)methyl]piperazin-1-yl]propan-1-one can lead to addiction, tolerance, and withdrawal symptoms.

Advantages and Limitations for Lab Experiments

2,2-Dimethyl-1-[4-[(1-methylpiperidin-2-yl)methyl]piperazin-1-yl]propan-1-one has been used in lab experiments to investigate its effects on the central nervous system. Its high affinity for the dopamine transporter makes it a useful tool for studying the dopamine system. However, its stimulant effects can also make it difficult to study other aspects of the central nervous system, such as sleep and appetite.

Future Directions

Future research on 2,2-Dimethyl-1-[4-[(1-methylpiperidin-2-yl)methyl]piperazin-1-yl]propan-1-one could focus on its potential as a treatment for certain neurological disorders, such as attention deficit hyperactivity disorder (ADHD) and depression. It could also be used to study the effects of long-term stimulant use on the brain and behavior. Additionally, research could focus on developing new synthetic cathinones with improved therapeutic potential and reduced side effects.
Conclusion:
2,2-Dimethyl-1-[4-[(1-methylpiperidin-2-yl)methyl]piperazin-1-yl]propan-1-one is a synthetic cathinone that has gained popularity in recent years due to its psychoactive effects. It acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, producing feelings of euphoria, increased energy, and enhanced cognitive function. While it has been used in lab experiments to investigate its effects on the central nervous system, prolonged use can lead to addiction, tolerance, and withdrawal symptoms. Future research could focus on its potential as a treatment for certain neurological disorders and developing new synthetic cathinones with improved therapeutic potential and reduced side effects.

Synthesis Methods

The synthesis of 2,2-Dimethyl-1-[4-[(1-methylpiperidin-2-yl)methyl]piperazin-1-yl]propan-1-one involves the reaction of 1-(4-bromophenyl)-2-(dimethylamino)propan-1-one with 1-methylpiperidine-2-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by acidification and extraction with organic solvents.

Scientific Research Applications

2,2-Dimethyl-1-[4-[(1-methylpiperidin-2-yl)methyl]piperazin-1-yl]propan-1-one has been used in scientific research to investigate its effects on the central nervous system. It has been shown to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This leads to an increase in the levels of dopamine in the synaptic cleft, producing feelings of euphoria and increased energy.

properties

IUPAC Name

2,2-dimethyl-1-[4-[(1-methylpiperidin-2-yl)methyl]piperazin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31N3O/c1-16(2,3)15(20)19-11-9-18(10-12-19)13-14-7-5-6-8-17(14)4/h14H,5-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMZGCWMSWNBDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)CC2CCCCN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-1-[4-[(1-methylpiperidin-2-yl)methyl]piperazin-1-yl]propan-1-one

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